molecular formula C13H10FIO B6287007 2-(Benzyloxy)-1-fluoro-4-iodobenzene CAS No. 2586126-88-5

2-(Benzyloxy)-1-fluoro-4-iodobenzene

Cat. No.: B6287007
CAS No.: 2586126-88-5
M. Wt: 328.12 g/mol
InChI Key: AJDDJTHQNCYPSA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-fluoro-4-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and iodo groups

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For instance, in medicinal chemistry, the mechanism of action often refers to how a compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As a general rule, handling chemical compounds requires appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For instance, a study on a similar compound, “2- (2-Benzyloxy)aryloxazoline”, investigated its conformational space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-fluoro-4-iodobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.

Scientific Research Applications

2-(Benzyloxy)-1-fluoro-4-iodobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-fluoro-4-iodobenzene is unique due to the presence of both fluoro and iodo substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these substituents provides a versatile platform for further functionalization and exploration in various fields of research.

Properties

IUPAC Name

1-fluoro-4-iodo-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDDJTHQNCYPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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